1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(7-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-10-5-4-9-2-1-3-12(11(9)8-10)14(6-7-14)13(16)17/h1-5,8H,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDPTIQZDNEEGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC3=C2C=C(C=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology
This approach employs nitrogen ylides generated from bromoacetate esters and bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). The ylide reacts with 7-bromo-1-vinylnaphthalene to form the cyclopropane ring (Figure 1).
Reaction Conditions
-
Ylide Precursor : tert-Butyl bromoacetate (1.2 equiv)
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Base : DABCO (1.5 equiv) in dichloromethane (DCM)
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Temperature : 80–100°C for 48 hours
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Post-Reaction Workup : Acidic hydrolysis (2 M HCl) to yield the carboxylic acid.
Optimization Insights
-
Lowering the reaction temperature to 80°C improved yields by reducing side reactions (e.g., ring-opening).
-
Substituent positioning on the naphthalene ring critically affects steric interactions during cyclopropanation.
Performance Metrics
Suzuki-Miyaura Cross-Coupling for Naphthalene Functionalization
Methodology
This two-step process involves synthesizing the cyclopropane core first, followed by introducing the 7-bromonaphthalen-1-yl group via palladium-catalyzed coupling.
Step 1 : Cyclopropane ester synthesis via cyclopropanation of allylic alcohols.
Step 2 : Suzuki coupling of the cyclopropane boronic ester with 1-bromo-7-iodonaphthalene.
Reaction Conditions
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃ (2 equiv) in 1,4-dioxane/H₂O (4:1)
Optimization Insights
-
Using electron-deficient aryl halides (e.g., 1-bromo-7-iodonaphthalene) accelerates transmetalation.
-
Microwave-assisted coupling reduces reaction time to 2 hours with comparable yields.
Performance Metrics
Direct Cyclopropanation of Naphthalene Derivatives
Methodology
A one-pot protocol combines 7-bromo-1-naphthaldehyde with malonate esters under basic conditions to form the cyclopropane ring via the Bingel-Hirsch reaction.
Reaction Conditions
-
Base : NaH (2.5 equiv) in THF
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Electrophile : Diethyl bromomalonate (1.1 equiv)
Mechanistic Considerations
-
The reaction proceeds via deprotonation of malonate, followed by nucleophilic attack on the aldehyde and subsequent cyclization.
Performance Metrics
Hydrolysis of Cyclopropane Esters
Methodology
Cyclopropane esters (e.g., methyl 1-(7-bromonaphthalen-1-YL)cyclopropane-1-carboxylate) are hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Reaction Conditions
-
Base : LiOH (8 equiv) in THF/H₂O (3:1)
Optimization Insights
Performance Metrics
Comparative Analysis of Methods
Critical Considerations for Industrial Scaling
-
Catalyst Recycling : Pd(PPh₃)₄ in Suzuki coupling can be recovered via biphasic systems, reducing costs.
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Solvent Selection : DCM in ylide-mediated reactions poses environmental concerns; switching to MeCN improves sustainability.
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Positional Isomerism : 1-YL vs. 2-YL substitution requires careful control of directing groups during cyclopropanation .
Chemical Reactions Analysis
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Scientific Research Applications
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound may be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and bromonaphthalene moiety contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopropane carboxylic acid derivatives exhibit diverse properties depending on their substituents. Below is a detailed comparison with structurally related compounds:
Structural and Physicochemical Properties
Reactivity and Functionalization
- Electronic Effects : Bromine’s electron-withdrawing nature may slightly increase the carboxylic acid’s acidity (lower pKa) compared to methyl- or fluorine-substituted analogs .
- Synthetic Accessibility : Cyclopropanation strategies (e.g., using 1,2-dibromoethane with bases like NaOH) are common for simpler derivatives , but the naphthalene substrate may require optimized conditions for efficient ring closure.
Biological Activity
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclopropane ring attached to a bromonaphthalene moiety. Its molecular formula is C14H11BrO2, and it has a molecular weight of approximately 291.14 g/mol. The presence of the bromine atom at the 7-position of the naphthalene ring significantly influences its chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications and interactions with biological systems.
Chemical Structure and Properties
The structural features of this compound contribute to its unique chemical behavior:
| Property | Details |
|---|---|
| Molecular Formula | C14H11BrO2 |
| Molecular Weight | 291.14 g/mol |
| Functional Groups | Cyclopropane ring, carboxylic acid, bromonaphthalene moiety |
The cyclopropane ring enhances the compound's rigidity, while the bromonaphthalene moiety may facilitate interactions with various biological targets.
The biological activity of this compound is largely dependent on its interactions with specific molecular targets in biological systems. It may modulate enzyme or receptor activity through binding interactions, which can lead to various pharmacological effects. The unique structural features enhance its binding affinity and specificity.
Pharmacological Implications
Research indicates that compounds similar to this compound often exhibit notable biological properties, including:
- Antimicrobial Activity : Brominated naphthalene derivatives are known to possess antimicrobial properties due to their ability to disrupt microbial membranes.
- Anticancer Activity : Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including interaction with DNA or cellular signaling pathways.
Study on Anticancer Properties
A study exploring the anticancer potential of brominated naphthalene derivatives highlighted their ability to inhibit tumor growth in vitro. The mechanism involved the induction of apoptosis in cancer cell lines through caspase activation and mitochondrial dysfunction. While specific data on this compound is limited, it is hypothesized that it may share similar mechanisms due to structural similarities with other active compounds.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity towards biological targets. These studies are crucial for understanding its pharmacological profile. Preliminary findings suggest that the compound may interact with enzymes or receptors involved in inflammatory responses or cancer progression.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| 1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid | Bromine at the 6-position | Notable antimicrobial activity |
| 1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid | Bromine at the 8-position | Potential anticancer effects |
| 1-(6-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile | Contains a nitrile group | Different reactivity; potential enzyme inhibition |
This table illustrates how variations in bromination position and functional groups can significantly alter chemical behavior and biological activity.
Q & A
Q. What advanced techniques resolve challenges in synthesizing enantiopure derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
